6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound with a pyrimidine core structure This compound is characterized by the presence of a methoxyphenyl group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by modulating signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . Its effects on these pathways can lead to various biological outcomes, including anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine: This compound shares a similar pyrimidine core structure and methoxyphenyl group but differs in its additional substituents.
Uniqueness
6-(3-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-9-15-11(8-14)7-13(16-9)10-4-3-5-12(6-10)17-2/h3-7H,1-2H3 |
InChI Key |
FFMGRKKRUGGDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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